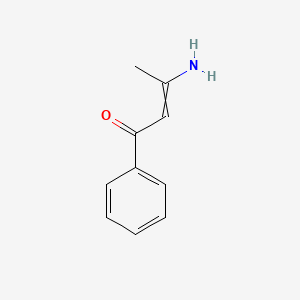

3-Amino-1-phenylbut-2-en-1-one

Description

Overview of Enaminone Structural Features and Reactivity Principles

β-Enaminones are a class of organic compounds characterized by a conjugated system that includes an amino group and a carbonyl group connected by a carbon-carbon double bond. researchgate.net This arrangement of an electron-donating amino group and an electron-withdrawing carbonyl group across a C=C double bond results in a "push-pull" electronic effect, which defines their characteristic reactivity. researchgate.netresearchgate.net The general structure of β-enaminones gives them both nucleophilic and electrophilic properties, making them highly versatile intermediates in organic synthesis. researchgate.net

Structurally, β-enaminones can exist in several geometric isomers, including Z,s-Z, Z,s-E, E,s-Z, and E,s-E forms. scielo.br Primary and secondary enaminones, such as 3-Amino-1-phenylbut-2-en-1-one, predominantly exist in the Z configuration, which is stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. scielo.brnih.gov This intramolecular hydrogen bonding is a key feature influencing their physical and chemical properties. acs.org Tertiary enaminones, lacking an N-H proton, often favor the sterically less hindered E form. scielo.br

The reactivity of β-enaminones is diverse. They can react with electrophiles at the α-carbon or the nitrogen atom. scielo.br Their unique structure allows them to act as precursors for a wide range of heterocyclic compounds, such as pyridines and pyrroles. researchgate.net The dual reactivity has made them valuable in multicomponent reactions, where their use contributes to high atom and step economy. researchgate.net

Academic Importance of this compound as a Model Compound

This compound, with the chemical formula C₁₀H₁₁NO, serves as a quintessential example of a primary β-enaminone. chemspider.comnih.gov Its straightforward synthesis and representative structural features make it an ideal model compound for studying the fundamental principles of β-enaminone chemistry.

One of its significant roles is as a precursor in the synthesis of more complex molecules, including various pharmaceuticals and heterocyclic systems. derpharmachemica.comlookchem.com For instance, the condensation of benzoylacetone (B1666692) with primary amines, a reaction that produces derivatives of this compound, yields compounds that can act as bidentate ligands. rsc.org These ligands can chelate with metal ions, such as palladium(II), to form stable complexes, demonstrating the compound's importance in coordination chemistry. rsc.org

Research has utilized this compound and its derivatives to explore a variety of chemical transformations. For example, it has been used in reactions with other organic molecules to generate novel heterocyclic structures. rsc.org The study of its spectroscopic properties, such as its ¹H and ¹³C NMR spectra, provides valuable data for understanding the electronic and structural characteristics of the broader class of β-enaminones. rsc.org

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molar Mass | 161.20 g/mol |

| Appearance | Yellow solid |

| IUPAC Name | This compound |

Data sourced from ChemSpider and PubChem. chemspider.comnih.gov

Historical Context of Enaminone Research and Evolution of Synthetic Strategies

The chemistry of enaminones has a long history, with one of the earliest and most fundamental synthetic methods being the direct condensation of a β-dicarbonyl compound with an amine. derpharmachemica.com This straightforward approach has been a mainstay in the synthesis of these compounds.

Over the years, research interest in enaminones has seen a resurgence, driven by their versatility as synthetic intermediates. researchgate.netbohrium.com This has led to the development of a wide array of synthetic strategies aimed at improving efficiency, yield, and substrate scope. Modern methods often employ catalysts to facilitate the reaction under milder conditions. These include the use of Lewis acids, copper nanoparticles, and heteropoly acids. derpharmachemica.com

The evolution of synthetic strategies also reflects a growing emphasis on green chemistry. Researchers have explored aqueous reaction media for enaminone synthesis, leveraging the hydrogen-bonding capability of the enaminone structure to tolerate water. bohrium.com The development of palladium-catalyzed methods for synthesizing β-enaminones from saturated ketones represents a significant advancement, eliminating the need to isolate unstable α,β-unsaturated ketone intermediates. researchgate.net These ongoing developments continue to expand the synthetic utility of enaminones and solidify their importance in modern organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.2 g/mol |

IUPAC Name |

3-amino-1-phenylbut-2-en-1-one |

InChI |

InChI=1S/C10H11NO/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-7H,11H2,1H3 |

InChI Key |

GHPWHAXKMNDINZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)N |

Synonyms |

3-amino-1-phenyl-2-buten-1-one |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 3 Amino 1 Phenylbut 2 En 1 One

Nucleophilic and Electrophilic Reactivity Profiles

3-Amino-1-phenylbut-2-en-1-one, a classic example of a β-enaminone, possesses a unique and ambident reactivity profile. nih.gov The structure is characterized by a conjugated system involving the amino group, the double bond, and the carbonyl group. This conjugation results in a distribution of electron density that confers both nucleophilic and electrophilic properties to the molecule. sci-hub.st

The molecule features two primary electron-deficient centers, located at the carbonyl carbon (C-1) and the β-carbon (C-3) of the enone system. These positions are susceptible to attack by nucleophiles. Conversely, the α-carbon (C-2) and the nitrogen atom of the amino group are electron-rich, acting as nucleophilic sites that can react with a variety of electrophiles. sci-hub.stmathnet.ru This dual reactivity allows this compound to participate in reactions with a wide array of reagents, making it a valuable precursor in synthetic chemistry. sci-hub.stsemanticscholar.org The stability of enaminones like this compound is notably greater than that of simple enamines, which are often prone to hydrolysis. This enhanced stability is attributed to the vinylogous amide character, where the conjugation with the carbonyl group attenuates the reactivity of the enamine moiety. nih.govsemanticscholar.org

Cyclization and Annulation Reactions

The distinct electrophilic and nucleophilic centers within this compound make it an ideal substrate for cyclization and annulation reactions, providing efficient pathways to various heterocyclic structures.

Formation of Heterocyclic Systems (e.g., Pyridines, Thiazoles, Imidazoles, Triazoles, Triazines)

The polyfunctional nature of this compound has been extensively exploited for the synthesis of diverse heterocyclic systems.

Pyridines: The trifluoromethyl derivative, 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one, undergoes an unusual transformation upon heating in glacial acetic acid, yielding 2,6-diphenyl-4-trifluoromethylpyridine. mathnet.ruresearchgate.net The proposed mechanism involves an initial isomerization of the starting enaminone, followed by a condensation reaction between the two isomers. mathnet.ru This demonstrates the potential of the enaminone scaffold to serve as a precursor for polysubstituted pyridines.

Thiazoles: While specific examples starting directly from this compound are less commonly detailed, general syntheses of thiazoles often involve the reaction of α-haloketones with thioamides (the Hantzsch synthesis) or related multicomponent reactions. organic-chemistry.orgnih.gov Given the structure of this compound, it can be envisioned as a synthon in reactions leading to thiazole (B1198619) derivatives, for instance, by reaction with sulfur reagents and a suitable second component.

Imidazoles: A notable application is the rhodium(II)-catalyzed [3+2] annulation reaction between this compound and N-sulfonyl-1,2,3-triazoles. nih.gov This reaction provides a modular and controllable route to trisubstituted imidazoles in good to excellent yields. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups on the triazole partner. nih.gov

Triazoles: The synthesis of 1,2,3-triazoles typically involves the cycloaddition of azides and alkynes. However, this compound and its derivatives are utilized as key building blocks in the synthesis of more complex fused heterocyclic systems containing a triazole ring. For example, derivatives have been used to construct 1,2,4-triazolo[1,5-a]pyrimidines. researchgate.net

Triazines: The synthesis of 1,3,5-triazines can be achieved through various methods, including the cyclotrimerization of nitriles or the reaction of amidines with various partners. nih.govrsc.org The amino and carbonyl functionalities of this compound make it a potential substrate for condensation reactions with amidines or their equivalents to form substituted triazine rings.

Site-Selective C–H Functionalization and C–N Bond Cleavage in Annulation

Recent synthetic strategies have focused on achieving site-selectivity in reactions involving enaminones. In the rhodium-catalyzed synthesis of imidazoles from this compound and a N-sulfonyl-1,2,3-triazole, the mechanism involves the formation of an α-imino rhodium carbene intermediate. nih.gov The subsequent reaction pathway is dictated by the substituent on the amino group's α-carbon. When this substituent is a methyl group (as in the parent compound), the reaction proceeds via a 1,1-insertion of the N-H bond followed by an intramolecular 1,4-conjugate addition to form the imidazole (B134444) ring. nih.gov If a phenyl group is used instead, the reaction diverts to form a pyrrole (B145914), showcasing remarkable regioselectivity. nih.gov This demonstrates a sophisticated level of control over C-H functionalization and bond formation.

While C–N bond cleavage is less common, it has been observed in the fragmentation of related azo-hydrazone derivatives under mass spectrometry conditions, where an initial C–N cleavage can occur instead of the expected N–N bond scission. capes.gov.br

Synthesis of Trisubstituted Imidazoles from this compound

| Entry | Triazole Reactant (Substituent) | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-phenyl-1-tosyl-1H-1,2,3-triazole | Rh₂(OAc)₄ | DCE | 85 | nih.gov |

| 2 | 4-phenyl-1-tosyl-1H-1,2,3-triazole | Rh₂(oct)₄ | PhCl | 94 | nih.gov |

| 3 | 4-(p-tolyl)-1-tosyl-1H-1,2,3-triazole | Rh₂(oct)₄ | PhCl | 91 | nih.gov |

| 4 | 4-(4-fluorophenyl)-1-tosyl-1H-1,2,3-triazole | Rh₂(oct)₄ | PhCl | 95 | nih.gov |

| 5 | 4-(4-chlorophenyl)-1-tosyl-1H-1,2,3-triazole | Rh₂(oct)₄ | PhCl | 96 | nih.gov |

Rearrangement and Isomerization Pathways

The structural dynamics of this compound are governed by tautomeric equilibria and potential isomerization, which are crucial for understanding its reactivity.

Investigation of Tautomeric Equilibria (Keto-Enamine, Enol-Imine, Azo-Hydrazone)

This compound can theoretically exist in different tautomeric forms, primarily the keto-enamine and the enol-imine forms. Spectroscopic studies, including ¹H NMR, have demonstrated that the compound predominantly exists in the keto-enamine form in both solution and the solid state. researchgate.net This tautomer is stabilized by a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, forming a stable six-membered ring-like structure. researchgate.net

In derivatives of this compound, other tautomeric equilibria can become significant. For instance, in azo coupling products formed by reacting the enaminone with diazonium salts, an azo-hydrazone tautomerism is observed. researchgate.netresearchgate.net The resulting product can exist as an enamino-azo tautomer or an imino-hydrazone tautomer.

Keto-Enamine: The most stable and observed form for the parent compound.

Enol-Imine: A less stable tautomer, not significantly populated under normal conditions.

Azo-Hydrazone: This equilibrium is relevant for derivatives. Studies on N-methyl-3-amino-1-phenylbut-2-en-1-one coupled with substituted benzenediazonium (B1195382) salts show that the product is a mixture of the enamino-azo and imino-hydrazone tautomers. researchgate.netresearchgate.net In deuteriochloroform solution, the azo form tends to predominate, while in the solid state, it is the major or exclusive form. researchgate.net

Mechanistic Insights into Tautomerization Processes

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents and the polarity of the solvent. In the case of azo-hydrazone tautomerism in related derivatives, the proportion of the azo form is dependent on the substituent on the benzene (B151609) ring of the diazonium salt. lookchem.com The equilibrium position is not significantly affected by switching from an N-methyl acetylacetone-derived enaminone to an N-methyl benzoylacetone-derived one (like 3-methylamino-1-phenylbut-2-en-1-one). researchgate.netlookchem.com

Solvent polarity also plays a critical role. For some related azo dyes, the hydrazone tautomer is favored in apolar solvents, where the intramolecular hydrogen bond is stable. rsc.org In contrast, polar solvents can disrupt this internal hydrogen bond, shifting the equilibrium towards the azo form. rsc.org Mechanistic studies on the isomerization of the trifluoromethyl derivative of this compound suggest a process involving a nucleophilic attack of the amino group of one molecule onto the electrophilic C-3 position of another molecule, highlighting the role of intermolecular interactions in these dynamic processes. mathnet.ru

Oxidative Coupling and Radical Processes

The enaminone scaffold of this compound, characterized by its electron-rich β-amino-α,β-unsaturated ketone system, suggests a predisposition to engage in oxidative coupling and radical-mediated transformations. While direct studies on the oxidative coupling of this compound are not extensively documented, research on analogous structures provides significant insight into its potential reactivity.

A noteworthy transformation has been observed with a structurally related compound, 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one. When this substrate is heated in glacial acetic acid, or in ethanol (B145695) with a catalyst such as manganese(II) acetate (B1210297), it undergoes an unexpected transformation to form 2,6-diphenyl-4-trifluoromethylpyridine. researchgate.net This reaction involves the condensation of two molecules of the starting β-aminovinyl ketone to construct the pyridine (B92270) ring. researchgate.net The mechanism, while not fully elucidated as a radical or oxidative coupling pathway in the study, points to the complex reactivity and potential for self-condensation under thermal or catalytic conditions, which can be characteristic of processes involving single-electron transfer or oxidative steps. researchgate.net The regioisomeric β-aminovinyl ketone, 1-amino-4,4,4-trifluoro-1-phenylbut-1-en-3-one, did not undergo a similar reaction, highlighting the specific reactivity of the this compound framework. researchgate.net

The potential for this compound to participate in such reactions is further supported by broader studies on the oxidative coupling of related compounds. For instance, copper-mediated oxidative coupling methods are effective for reactions involving enolizable ketones. This suggests that the ketone moiety in this compound could be susceptible to similar catalytic systems, potentially leading to dimerization or cross-coupling products.

Table 1: Transformation of a this compound Analogue

| Starting Material | Conditions | Product | Research Finding | Citation |

|---|---|---|---|---|

| 3-Amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Heating in glacial acetic acid or ethanol with Mn(OAc)₂ | 2,6-Diphenyl-4-trifluoromethylpyridine | Undergoes an unusual transformation involving the condensation of two molecules to form a pyridine derivative. | researchgate.net |

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are a cornerstone of modern synthetic efficiency. The enaminone structure of this compound makes it an exceptionally valuable building block for a variety of MCRs, enabling the rapid construction of complex heterocyclic scaffolds. organic-chemistry.orgacs.org

Research has extensively demonstrated the utility of closely related enaminones in synthesizing privileged medicinal scaffolds like pyrimidines and pyridines. thieme-connect.comrsc.org A prominent example is the one-pot, three-component synthesis of substituted pyrimidines from 3-(dimethylamino)-1-phenylprop-2-en-1-one, an analogue of the title compound. thieme-connect.comresearchgate.net In this strategy, the enaminone reacts with an amidine (like 3-bromobenzimidamide hydrochloride) and a third component, such as an alkyne, alkene, or arylboronic acid, in the presence of a palladium catalyst. thieme-connect.com The mechanism involves a sequence of Michael addition, cyclization, dehydration, and a final Pd-catalyzed cross-coupling reaction (e.g., Sonogashira, Heck, or Suzuki coupling), affording a diverse library of pyrimidine (B1678525) derivatives. thieme-connect.comresearchgate.net

Another significant MCR is the Bohlmann-Rahtz pyridine synthesis, which traditionally involves the reaction of an enamine with an alkynyl ketone. beilstein-journals.org This reaction can be adapted into a one-pot, three-component process by combining a 1,3-dicarbonyl compound, ammonia (B1221849) (which forms the enamine in situ), and an alkynone. core.ac.uk This method provides polysubstituted pyridines with complete regiochemical control. beilstein-journals.orgcore.ac.uk The versatility of this compound as an enamine component makes it a suitable substrate for this type of transformation, leading to the formation of highly substituted pyridine rings. Various metal catalysts, including copper and gold, have also been employed to facilitate MCRs for pyridine synthesis using enaminones and other starting materials. frontiersin.org

Table 2: Examples of Multi-Component Reactions with Enaminone Scaffolds

| Reaction Type | Enaminone Substrate | Other Reactants | Catalyst/Conditions | Product | Citation |

|---|---|---|---|---|---|

| Pyrimidine Synthesis (Sonogashira MCR) | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 3-Bromobenzimidamide hydrochloride, Propargyl alcohol | Pd/C, K₂CO₃, CuI, DMF, 100 °C | 4-Phenyl-2-[3-(hydroxymethyl)phenyl]pyrimidine | thieme-connect.comthieme-connect.com |

| Pyrimidine Synthesis (Heck MCR) | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 3-Bromobenzimidamide hydrochloride, Acrylonitrile | Pd(OAc)₂, K₂CO₃, DMF, 80-85 °C | 3-[3-(4-Phenylpyrimidin-2-yl)phenyl]acrylonitrile | thieme-connect.comresearchgate.net |

| Pyrimidine Synthesis (Suzuki MCR) | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 3-Bromobenzimidamide hydrochloride, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100 °C | 2-(Biphenyl-3-yl)-4-phenylpyrimidine | thieme-connect.com |

| Pyridine Synthesis (Bohlmann-Rahtz) | Ethyl β-aminocrotonate (enamine) | Phenylpropynone (alkynyl ketone) | Acetic acid, Microwave irradiation | Ethyl 2,6-dimethyl-4-phenylnicotinate | beilstein-journals.org |

| Pyridine Synthesis (Domino Synthesis) | (E)-3-(Dimethylamino)-1-arylprop-2-en-1-one | 1,3-Dicarbonyl compounds, Ammonium (B1175870) salt | GaI₃ | Functionalized Pyridines | researchgate.net |

| Pyrazolo[3,4-b]pyridine Synthesis | (E)-4-Aryl but-3-en-2-ones (α,β-unsaturated ketones) | 5-Amino-1-phenyl-pyrazole | ZrCl₄, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

Derivatization and Structural Diversification Strategies for 3 Amino 1 Phenylbut 2 En 1 One Scaffolds

Modification at the Amino Nitrogen

The primary amine group in 3-Amino-1-phenylbut-2-en-1-one is a key site for derivatization. One common strategy involves the condensation reaction with various carbonyl compounds to form new C-N bonds. For instance, the reaction with aldehydes or ketones can yield more complex Schiff bases.

Another significant modification involves the reaction with diamines. The monocondensation of a β-diketone, such as benzoylacetone (B1666692), with one end of a primary diamine results in the formation of singly condensed compounds often referred to as "half units". uchile.cl These intermediates, which possess a free amino group, are valuable precursors for synthesizing unsymmetrically-substituted tetradentate Schiff bases. uchile.cl

Furthermore, the amino group can be functionalized through reactions with other electrophilic reagents. Azo coupling reactions with substituted benzenediazonium (B1195382) tetrafluoroborates have been used to prepare a series of azo coupling products from N-alkylated 3-amino-1-phenylbut-2-en-1-ones. researchgate.net The resulting products exist as a mixture of enamino-azo and imino-hydrazo tautomers. researchgate.net

The reactivity of the amino nitrogen also allows for its incorporation into larger, more complex molecular frameworks. For example, visible-light-mediated reactions can be employed for the late-stage N-functionalization of unprotected peptides, showcasing a modern approach to amide synthesis and peptide functionalization. rsc.org

Substitution on the Phenyl Ring

Introducing substituents on the phenyl ring of the this compound scaffold is a crucial strategy for tuning the electronic and steric properties of the molecule. This is typically achieved by starting the synthesis with a substituted precursor rather than by direct substitution on the pre-formed enaminone.

For example, the synthesis can be initiated with a substituted acetophenone (B1666503) or a substituted aniline (B41778). The reaction of anilines with β-chloroenones can produce enaminones, where the aniline is already substituted. nih.gov Anilines with electron-donating groups have been shown to react more readily. nih.gov

Similarly, the synthesis of Schiff base ligands often involves the condensation of benzoylacetone with a substituted aminophenol, such as 2-aminophenol (B121084), to yield products like 3-((2-hydroxyphenyl)amino)-1-phenylbut-2-en-1-one. The reaction of 3-aminoacetophenone with hydrazine (B178648) monohydrate followed by reaction with salicylaldehyde (B1680747) is another route to produce substituted Schiff bases. scispace.com

The use of substituted anilines is a common theme in generating diversity. For instance, (E)-3-(4-iodoanilino)-1-phenylbut-2-en-1-one is synthesized from 4-iodoaniline, demonstrating the direct incorporation of a substituent onto the phenylamino (B1219803) moiety. evitachem.com The reaction of 1-benzoylacetone with 1,2-diaminobenzene yields (Z)-3-(2-Aminoanilino)-1-phenylbut-2-en-1-one, where an entire aminophenyl group is appended. nih.gov

| Starting Material 1 | Starting Material 2 | Product with Substituted Phenyl Ring |

| Benzoylacetone | 2-Aminophenol | 3-((2-Hydroxyphenyl)amino)-1-phenylbut-2-en-1-one |

| 3-Aminoacetophenone | Hydrazine monohydrate, then Salicylaldehyde | 2-{[1-(3-Aminophenyl)-ethylidene]-hydrazonomethyl}-phenol scispace.com |

| 1-Benzoylacetone | 1,2-Diaminobenzene | (Z)-3-(2-Aminoanilino)-1-phenylbut-2-en-1-one nih.gov |

| β-Chloroenone | Substituted Anilines | α-Chloroenaminones nih.gov |

Functionalization of the Enone Moiety (e.g., α-Functionalization)

The enone moiety of this compound is a versatile platform for various functionalization reactions, with the α-carbon being a particularly reactive site due to its high electron density. sioc-journal.cnthieme-connect.com This has led to the development of numerous strategies for α-functionalization through C-H activation, providing atom- and step-economical routes to construct functionalized enaminones and various heterocycles. sioc-journal.cn

These functionalizations can be broadly categorized based on the type of bond formed:

C-C Bond Formation: Enaminones can undergo reactions to form new carbon-carbon bonds at the α-position. For instance, they can be used in the synthesis of polysubstituted pyridines. acs.org

C-O Bond Formation: Acyloxylation at the α-position of N,N-dimethyl enaminones can be achieved using aroyl peroxides under catalyst-free conditions. thieme-connect.com

C-N Bond Formation: The α-position can be aminated, leading to the formation of various nitrogen-containing heterocycles.

C-X (Halogen) Bond Formation: The reaction of anilines with β-chloroenones can lead to the in-situ formation of α-chloroenaminones through sp² C-H functionalization. nih.gov

C-S/Se Bond Formation: α-Sulfenylated and α-thiocyanated N,N-dimethyl enaminones can be synthesized, demonstrating the versatility of the enone moiety for forming bonds with chalcogens. thieme-connect.com

Azo coupling reactions also occur at the α-carbon of the β-enaminone, as seen in the reaction with diazonium salts. researchgate.net This highlights the nucleophilic character of the α-carbon.

| Reaction Type | Reagents | Product Type |

| α-Acyloxylation | Aroyl Peroxide | α-Acyloxylated N,N-Dimethyl Enaminones thieme-connect.com |

| α-Chlorination | β-Chloroenones and Anilines | α-Chloroenaminones nih.gov |

| Azo Coupling | Diazonium Salts | α-Azo-substituted Enaminones researchgate.net |

| Pyridine (B92270) Synthesis | Ynones and 1-Arylethylamines | Polysubstituted Pyridines acs.org |

Synthesis of Schiff Bases and Related Ligands from this compound

This compound and its derivatives are excellent precursors for the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). gsconlinepress.com These are typically formed through the condensation reaction of the primary amino group of the enaminone with an aldehyde or ketone. gsconlinepress.com

The resulting Schiff bases are often multidentate ligands capable of forming stable complexes with a variety of metal ions. For example, a Schiff base derived from benzoylacetone and 2-aminophenol was used to synthesize a novel dimeric copper(II) complex. Similarly, a Schiff base derived from 2-amino-3-hydroxypyridine (B21099) and benzoylacetone was used to create diorganotin(IV) complexes. researchgate.net

The synthesis of these Schiff bases can be a straightforward one-pot reaction or a stepwise process. For instance, unsymmetrical Schiff base ligands can be prepared by reacting a "half-unit" (the product of a 1:1 condensation of a β-diketone and a diamine) with a different aldehyde or ketone. uchile.cluq.edu.au

These Schiff base ligands and their metal complexes exhibit a wide range of interesting properties and have been investigated for various applications. uchile.clbohrium.com

| Enaminone/Precursor | Aldehyde/Diamine | Resulting Schiff Base/Ligand | Metal Complex Formed |

| Benzoylacetone and 2-Aminophenol | - | 3-((2-Hydroxyphenyl)amino)-1-phenylbut-2-en-1-one-2-ylidene)phenol | Dimeric Copper(II) complex |

| Benzoylacetone and 2-Amino-3-hydroxypyridine | - | 3-(3-Hydroxypyridin-2-ylamino)-1-phenylbut-2-en-1-one | Diorganotin(IV) complexes researchgate.net |

| 1-Phenylbutane-1,3-dione and Ethylenediamine | 2',4'-Dihydroxyacetophenone | (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one | Co(II), Ni(II), Zn(II), and Cu(II) complexes bohrium.com |

| Benzoylacetylacetone and o-Phenylenediamine | Salicylaldehyde | Unsymmetric ligand H2L1 | Ni(II), Cu(II), and Zn(II) complexes uq.edu.au |

Spectroscopic and Diffraction Methodologies for Structural Elucidation of 3 Amino 1 Phenylbut 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Enaminone Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of enaminones, offering detailed information about the molecular framework and the subtle interplay of tautomeric and isomeric forms. benthamscience.comresearchgate.net

¹H NMR spectroscopy is instrumental in confirming the primary amino tautomer of 3-Amino-1-phenylbut-2-en-1-one. nih.gov The presence of a broad signal for the NH proton, typically observed between δ 4.50 and 9.70 ppm, is a key indicator of the enaminone structure. nih.gov For instance, in a derivative, (Z)-3-((4-bromobenzyl)amino)-1-phenylbut-2-en-1-one, the NH proton appears as a singlet at δ 11.74 ppm. rsc.org The vinyl proton signal, along with the signals for the methyl and phenyl groups, further corroborates the assigned structure. rsc.orgsci-hub.se Specifically, in CDCl₃, the methyl protons of this compound appear as a singlet at δ 2.06 ppm. sci-hub.se

¹³C NMR provides complementary data on the carbon skeleton. The chemical shifts of the carbonyl carbon (C=O), the α-carbon (C-2), and the β-carbon (C-3) are particularly diagnostic. In (Z)-3-((4-bromobenzyl)amino)-1-phenylbut-2-en-1-one, the carbonyl carbon resonates at δ 188.45 ppm, while the β-carbon (C-3) is found at δ 164.81 ppm and the α-carbon (C-2) at δ 92.98 ppm. rsc.org These values are consistent with the electron delocalization within the enaminone moiety.

¹⁵N and ¹⁷O NMR offer more direct probes into the nitrogen and oxygen environments, respectively. While less common due to lower natural abundance and sensitivity, these techniques can provide valuable information. For example, a correlation between the ¹⁷O chemical shifts of the carbonyl group and the ¹H chemical shifts of the NH proton has been noted in enaminone studies, further supporting the characterization of the intramolecular hydrogen bond. benthamscience.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

| Compound | Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| (Z)-3-((4-bromobenzyl)amino)-1-phenylbut-2-en-1-one rsc.org | NH | 11.74 (s) | C=O | 188.45 |

| Phenyl-H | 7.87 (dd), 7.44-7.37 (m) | C-3 | 164.81 | |

| Benzyl-H | 7.48 (dd), 7.18 (d) | C-2 | 92.98 | |

| CH | 5.77 (s) | CH₃ | 19.59 | |

| CH₂ | 4.49 (d) | |||

| CH₃ | 2.05 (s) | |||

| (Z)-3-((4-chlorobenzyl)amino)-1-phenylbut-2-en-1-one rsc.org | NH | 11.74 (s) | C=O | 188.34 |

| Phenyl-H | 7.88 (dd), 7.46-7.37 (m) | C-3 | 164.78 | |

| Benzyl-H | 7.35-7.29 (m), 7.23 (d) | C-2 | 92.89 | |

| CH | 5.77 (s) | CH₃ | 19.53 | |

| CH₂ | 4.49 (d) | |||

| CH₃ | 2.04 (s) | |||

| (Z)-3-((4-iodobenzyl)amino)-1-phenylbut-2-en-1-one rsc.org | NH | 11.73 (s) | C=O | 188.44 |

| Phenyl-H | 7.87 (dd), 7.47-7.34 (m) | C-3 | 164.81 | |

| Benzyl-H | 7.68 (dd), 7.06 (d) | C-2 | 92.98 | |

| CH | 5.76 (s) | CH₃ | 19.59 | |

| CH₂ | 4.48 (d) | |||

| CH₃ | 2.04 (s) |

The study of deuterium (B1214612) isotope effects on ¹³C chemical shifts is a powerful tool for investigating tautomeric equilibria in enaminones. rsc.orgrsc.orgresearchgate.net When the acidic proton on the nitrogen atom is partially replaced with deuterium, measurable changes in the ¹³C chemical shifts of nearby carbon atoms are observed. rsc.orgrsc.orgresearchgate.net These deuterium-induced shifts (DIS) are distinctive for different tautomeric forms. rsc.orgrsc.org For the enaminone tautomer, large and variable negative four-bond DIS values are typically observed for the carbon atom bearing the oxygen. rsc.orgrsc.org In contrast, the enol tautomer exhibits large positive two-bond DIS values for the oxygen-bound carbon. rsc.orgrsc.org This method provides a clear spectroscopic signature to distinguish between the enol and enaminone forms and to quantify their relative populations in solution. rsc.orgrsc.orgresearchgate.net

Application of 1H, 13C, 15N, and 17O NMR Techniques

Infrared (IR) Spectroscopy for Functional Group Characterization and Tautomerism

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound and confirming its tautomeric form. The presence of characteristic absorption bands provides strong evidence for the keto-enamine structure. scielo.brscispace.com

Key IR absorption bands for enaminones include:

N-H stretching: A band in the region of 3500-3200 cm⁻¹ corresponds to the N-H stretching vibration. uniroma1.itlibretexts.org

C=O stretching: A strong absorption band typically between 1650 and 1600 cm⁻¹ is indicative of the conjugated carbonyl group. uniroma1.itlibretexts.org

C=C stretching: The C=C double bond of the enamine system usually absorbs in the 1620-1550 cm⁻¹ region. uniroma1.itlibretexts.org

The position of the C=O stretching vibration is particularly sensitive to the electronic environment and hydrogen bonding. The observed frequency, which is lower than that of a typical saturated ketone, is consistent with the delocalization of electrons within the N-C=C-C=O system and the presence of an intramolecular hydrogen bond between the N-H and C=O groups. iucr.org

Mass Spectrometry for Molecular Ion and Fragmentation Analysis, including Gaseous Tautomeric Forms

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which can also provide insights into the tautomeric forms present in the gas phase. conicet.gov.arresearchgate.net Under electron impact (EI) ionization, the molecule typically shows a prominent molecular ion peak (M⁺•) corresponding to its molecular weight. conicet.gov.armdpi.com

The fragmentation pathways can be characteristic of the specific tautomer. conicet.gov.ar It has been demonstrated that for some carbonyl compounds, significant interconversion of tautomers does not occur in the gas phase after ionization, meaning the fragmentation pattern can reflect the neutral species' structure. conicet.gov.ar However, tautomerism can occur in the injection port of a gas chromatograph under typical operating conditions. conicet.gov.ar Analysis of the mass spectra of various enaminones allows for the proposal of fragmentation pathways that are specific to each tautomer, helping to infer the most stable gaseous form. conicet.gov.arresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution structural information for this compound in the solid state. scielo.brresearchgate.net This technique confirms the molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies of this compound and its derivatives consistently show that the molecule exists in the keto-amine tautomeric form. researchgate.netresearchgate.netresearchgate.net A key feature revealed by X-ray analysis is the presence of a strong intramolecular N-H···O hydrogen bond, which forms a planar six-membered ring. iucr.orgresearchgate.net This interaction contributes significantly to the stability of the enaminone structure. iucr.org

For example, the crystal structure of 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one shows an intramolecular N-H···O hydrogen bond, resulting in a planar six-membered ring that is slightly twisted relative to the adjacent phenyl ring. researchgate.net In the solid state, molecules can be further linked by intermolecular hydrogen bonds, forming extended supramolecular structures. iucr.orgresearchgate.net

Interactive Table: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 3-[(3-Hydroxypropyl)amino)-1-phenylbut-2-en-1-one | Orthorhombic | P2₁2₁2₁ | 5.9131(3) | 8.0101(4) | 24.9626(13) | 90 | researchgate.net |

| (Z)-3-(4-Chlorophenylamino)-1-phenylbut-2-en-1-one | Monoclinic | P2₁/n | 6.4063(19) | 7.085(2) | 30.194(9) | 90.824(5) | researchgate.net |

| (Z)-3-[(2-Aminobenzyl)amino]-1-phenylbut-2-en-1-one | Monoclinic | P2₁/c | 11.3197(4) | 9.8341(3) | 13.4207(4) | 106.387(2) | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies

UV-Vis spectroscopy is used to investigate the electronic transitions within the conjugated system of this compound. The delocalized π-electrons in the enaminone structure give rise to characteristic absorption bands in the UV-Vis region. bohrium.commetu.edu.trresearchgate.net

Enaminones typically exhibit strong intramolecular charge transfer (ICT) absorption bands. bohrium.commetu.edu.trresearchgate.net For a series of enaminone-based push-pull chromophores, these bands were observed with λmax values ranging from 460 to 695 nm. bohrium.commetu.edu.tr The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. bohrium.commetu.edu.trresearchgate.netrsc.org A positive solvatochromic effect, where the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity, is often observed and provides further evidence for an ICT mechanism. bohrium.commetu.edu.trresearchgate.net

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are crucial in characterizing the thermal stability and phase behavior of chemical compounds. For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into their thermal decomposition patterns and energetic transitions such as melting and boiling points. While specific TGA and DSC data for this compound are not extensively detailed in publicly available literature, analysis of closely related β-enaminone structures allows for an informed discussion of its expected thermal properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. For a series of fluorinated β-enaminones, specifically (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoroalk-3-en-2-ones, TGA has shown that decomposition primarily occurs in a single major step. pucrs.br The temperature of maximum decomposition (Td) for these compounds ranges from 176 to 270 °C, indicating the point of greatest mass loss. pucrs.br This suggests that the core β-enaminone structure possesses considerable thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. This technique is particularly useful for determining melting points and other phase transitions. Studies on derivatives of this compound reveal distinct endothermic peaks corresponding to their melting and boiling points.

For instance, the DSC analysis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one shows two significant endothermic events. researchgate.net The first peak, observed at 94.70 °C, corresponds to the melting point of the compound, while the second peak at 232.60 °C is attributed to its boiling point. researchgate.net Similarly, (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one exhibits a melting point at 134.05 °C and a boiling point at 302.71 °C. researchgate.net

The data from these related compounds indicate that substitutions on the N-phenyl ring significantly influence the thermal properties of the β-enaminone structure. The presence of a methyl group in the para position of the phenyl ring in (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one results in a lower melting point compared to the chloro-substituted analogue. researchgate.netresearchgate.net This is consistent with the general understanding that the nature of substituents affects intermolecular forces, thereby altering the energy required for phase transitions.

Based on these findings, it can be inferred that this compound would also exhibit distinct thermal events in a DSC analysis, with a melting point likely influenced by its specific crystalline structure and intermolecular hydrogen bonding capabilities. The TGA would be expected to show a decomposition profile that reflects the stability of the enaminone backbone.

Interactive Data Tables

Below are the thermal analysis data for derivatives of this compound.

Table 1: DSC Data for this compound Derivatives

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Source |

| (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one | 94.70 | 232.60 | researchgate.net |

| (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one | 134.05 | 302.71 | researchgate.net |

Table 2: TGA Data for Fluorinated β-Enaminone Analogues

| Compound Structure | Decomposition Range (°C) | Temperature of Maximum Decomposition (Td) (°C) | Source |

| (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoroalk-3-en-2-ones | ~145 to 280 | 176 to 270 | pucrs.br |

Computational and Theoretical Investigations of 3 Amino 1 Phenylbut 2 En 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has been a important method for exploring the electronic structure and energetics of 3-Amino-1-phenylbut-2-en-1-one. These theoretical studies provide deep insights into the molecule's fundamental properties. Researchers have employed DFT calculations to determine the molecule's optimized geometry, revealing details about its planarity, which is influenced by the delocalization of π-electrons across the enaminone system.

A key focus of these computational analyses is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. For instance, a DFT calculation has reported a HOMO-LUMO energy gap of 0.827 eV for this molecule. researchgate.net The distribution of these frontier orbitals is also significant; the HOMO is typically centered on the electron-rich amino group and the C=C double bond, while the LUMO is predominantly located on the carbonyl group and the phenyl ring.

Energetic properties such as total energy, zero-point vibrational energy, and Gibbs free energy are also calculated using DFT. These values are essential for comparing the relative stabilities of different isomers and tautomers. Experimental studies have also contributed to understanding the compound's energetics, with the standard molar enthalpies of formation being derived from combustion and sublimation enthalpy measurements. researchgate.netresearchgate.net

Table 1: Selected Electronic and Energetic Parameters for this compound

| Parameter | Method | Reported Value |

|---|---|---|

| HOMO-LUMO Energy Gap | DFT Calculation | 0.827 eV researchgate.net |

| Standard Molar Enthalpy of Formation (crystal) | Combustion Calorimetry | -235.5 ± 4.1 kJ/mol |

| Standard Molar Enthalpy of Formation (gas) | From Sublimation and Combustion Data | -118.8 ± 4.8 kJ/mol |

Note: The values presented are from specific studies and may differ based on the computational model or experimental conditions.

Prediction and Analysis of Tautomeric Forms and Equilibria

This compound can theoretically exist in several tautomeric forms, including the enaminone, enol-imine, and keto-imine forms. Computational chemistry plays a vital role in predicting which tautomer is the most stable and how they exist in equilibrium.

Theoretical calculations consistently indicate that the enaminone form is the most stable. This stability is largely attributed to the formation of a strong intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O). This interaction creates a pseudo-six-membered ring, which enhances the molecule's stability through electron delocalization.

Experimental studies, often involving NMR spectroscopy, have been used to investigate the tautomerism of related β-enaminones, particularly in their reactions with other compounds like diazonium salts. researchgate.netresearchgate.net These studies often find that the enaminone structure is the predominant form in solution. researchgate.net The position of the tautomeric equilibrium can be influenced by factors such as substituents and solvent polarity. researchgate.net For example, in azo coupling products derived from 3-amino-1-phenylbut-2-en-1-ones, a mixture of enamino-azo and imino-hydrazo tautomers can exist, with the former often predominating. researchgate.net

Table 2: Predominant Tautomeric Forms of this compound and its Derivatives

| Compound System | Predominant Form(s) | Key Stabilizing Feature |

|---|---|---|

| This compound (isolated) | Enaminone | Intramolecular N-H···O=C hydrogen bond |

| Azo coupling products | Mixture of enamino-azo and imino-hydrazo | Equilibrium influenced by substituents and solvent researchgate.net |

Note: The table summarizes general findings from computational and experimental studies.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surfaces of reactions, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.

A notable example is the use of this compound in cascade annulation reactions to synthesize heterocyclic compounds like imidazoles and pyrroles. nih.govmdpi.com In these rhodium-catalyzed reactions with N-sulfonyl triazoles, computational studies could elucidate how the substituent on the amino group of the enaminone directs the reaction towards either an imidazole (B134444) or a pyrrole (B145914) product. mdpi.com The proposed mechanism involves the initial formation of an α-imino rhodium carbene intermediate. nih.govmdpi.com The enaminone then attacks this intermediate, and subsequent steps, such as intramolecular 1,4-conjugate addition or nucleophilic addition, are dictated by the nature of the substituents. mdpi.com These computational insights are crucial for rationalizing the regioselectivity of such reactions and for designing new synthetic strategies. nih.govmdpi.com

Quantum Chemical Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding)

Quantum chemical methods are used to characterize the non-covalent interactions that govern the behavior of this compound in condensed phases. A primary focus is on hydrogen bonding, as the molecule possesses both a hydrogen bond donor (the amino group) and an acceptor (the carbonyl group).

As previously mentioned, a strong intramolecular N-H···O hydrogen bond is a defining feature of the molecule's stable conformation. researchgate.net In addition to this, the molecule can participate in intermolecular hydrogen bonding. Experimental studies on related compounds have shown that molecules can form dimers in the crystal state through intermolecular hydrogen bonds. researchgate.net For example, the reaction product of this compound with a diazonium salt has been observed to form host-guest structures where dimers are held together by hydrogen bonds. mdpi.com The strength of these intermolecular interactions can be estimated from experimental thermodynamic data, such as the enthalpy of sublimation. researchgate.net

Techniques like Natural Bond Orbital (NBO) analysis can be used in computational studies to quantify the stabilization energy from these hydrogen bonds, revealing the charge transfer between the donor and acceptor orbitals. researchgate.net Understanding these interactions is key to explaining the compound's solid-state packing and its properties in solution.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Enaminone |

| Enol-imine |

| Keto-imine |

| Imidazole |

| Pyrrole |

| N-sulfonyl triazole |

Coordination Chemistry and Metal Complex Formation with 3 Amino 1 Phenylbut 2 En 1 One

Ligand Design and Coordination Modes of Enaminone Ligands

Enaminones, such as 3-Amino-1-phenylbut-2-en-1-one, are a significant class of compounds in coordination chemistry, primarily due to their adaptable electronic and structural properties. These compounds contain a conjugated N-C=C-C=O system, which makes them excellent chelating agents for a wide range of metal ions.

The design of ligands based on the this compound scaffold often involves the modification of the amino group to introduce additional donor atoms, thereby increasing the denticity of the ligand. For instance, condensation with molecules like 3-amino-1-propanol can yield a Schiff base ligand, 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one, which can act as a bidentate ligand through its nitrogen and oxygen atoms. isnra.netbeilstein-archives.org This modification enhances the stability of the resulting metal complexes. isnra.net

Enaminone ligands typically exist in a keto-amine tautomeric form, stabilized by a strong intramolecular hydrogen bond between the amino proton and the keto oxygen atom (N-H···O). This forms a stable six-membered pseudo-aromatic ring. Upon complexation with a metal ion, the amino proton is lost, and the ligand coordinates as a bidentate anion through the deprotonated amino nitrogen and the carbonyl oxygen atoms, forming a stable chelate ring. Derivatives can be designed to be tetradentate, coordinating through a dinitrogen-dioxygen donor atom system. rsc.orgchemrxiv.orgresearchgate.net

Synthesis and Characterization of Metal Complexes (e.g., Organotin(IV) and Zinc(II) complexes)

The synthesis of metal complexes with enaminone ligands is generally straightforward. A common method involves the reaction of the enaminone ligand with a metal salt (e.g., metal acetates or chlorides) in a suitable solvent like ethanol (B145695). rsc.orgchemrxiv.orgrsc.org The complexes often precipitate from the solution upon cooling or after a period of reflux.

Organotin(IV) Complexes: New diorganotin(IV) complexes have been synthesized by reacting Schiff bases derived from this compound precursors (like benzoylacetone) with diorganotin(IV) dichlorides, such as SnPh₂Cl₂ and SnMe₂Cl₂. rsc.org These reactions result in complexes where the deprotonated Schiff base acts as a tridentate ligand, coordinating to the tin atom via imine nitrogen, phenolic oxygen, and enolic oxygen atoms. rsc.org

Zinc(II) and other Metal(II) Complexes: Complexes of various divalent metals, including Zinc(II), Copper(II), Cobalt(II), and Nickel(II), have been prepared with tetradentate Schiff base ligands derived from 1-phenyl-1,3-butanedione. rsc.orgchemrxiv.orgresearchgate.net The elemental analysis of these complexes typically indicates a 1:1 metal-to-ligand ratio. rsc.orgchemrxiv.org

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: The formation of the complex is confirmed by the disappearance of the N-H stretching band of the free ligand and the appearance of new bands corresponding to the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. rsc.org For instance, in organotin(IV) complexes, new bands around 535 cm⁻¹ and 720 cm⁻¹ are attributed to ν(Sn-N) and ν(Sn-O) vibrations, respectively. rsc.org

NMR Spectroscopy: ¹H and ¹¹⁹Sn NMR are particularly useful for characterizing organotin(IV) complexes. rsc.org The chemical shifts provide information about the coordination environment of the tin atom.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The shifts in the absorption bands upon complexation are indicative of the ligand-to-metal charge transfer and d-d transitions within the metal center. rsc.orgchemrxiv.org

Table 1: Selected FT-IR Spectral Data (cm⁻¹) for an Enaminone Ligand and its Metal Complexes

| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-N) | ν(M-O) |

|---|---|---|---|---|---|

| Ligand (DEPH₂) | 3245 | 1602 | 1559 | - | - |

| [Co(DEP)] | - | 1593 | 1521 | 518 | 455 |

| [Ni(DEP)] | - | 1595 | 1541 | 520 | 457 |

| [Cu(DEP)] | - | 1598 | 1527 | 523 | 460 |

| [Zn(DEP)] | - | 1596 | 1533 | 521 | 458 |

Data derived from a study on a tetradentate Schiff base ligand (DEPH₂) derived from 1-phenyl-1,3-butanedione. researchgate.net

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in these coordination compounds is determined primarily through single-crystal X-ray diffraction.

For a Schiff base ligand derived from benzoylacetone (B1666692), X-ray crystallography revealed a dimeric structure in the solid state, held together by intermolecular hydrogen bonds. rsc.org The molecule itself exists in the keto-amine tautomeric form with a planar six-membered ring due to intramolecular hydrogen bonding. isnra.netbeilstein-archives.orgrsc.org

Upon complexation, the geometry around the central metal ion is dictated by the coordination number and the nature of the ligand.

Organotin(IV) Complexes: A dimethyltin(IV) complex with a tridentate Schiff base ligand was found to have a distorted square pyramidal geometry. rsc.org The five-coordinate tin center has the imine nitrogen atom in the apical position. rsc.org

Other Metal(II) Complexes: For complexes with tetradentate Schiff base ligands derived from 1-phenyl-1,3-butanedione, spectroscopic data suggest a square planar geometry for Cu(II) and Ni(II) complexes, while an octahedral geometry is proposed for the Co(II) complex. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net

Table 2: Crystallographic and Structural Data for an Enaminone Ligand and a Diorganotin(IV) Complex

| Parameter | Ligand (H₂L) | Complex [SnMe₂(L)] |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/n |

| Coordination No. | - | 5 |

| Geometry | - | Distorted Square Pyramidal |

Data derived from a study on a Schiff base (H₂L) from 2-amino-3-hydroxypyridine (B21099) and benzoylacetone, and its dimethyltin(IV) complex. rsc.org

Catalytic Applications of Enaminone-Derived Metal Complexes

While the primary focus of research on this compound complexes has been on their synthesis and structure, the broader class of enaminone-metal complexes is gaining attention for its catalytic potential. isnra.net The Lewis acidic nature of the metal center and the tunable electronic properties of the enaminone ligand make these complexes suitable for various catalytic transformations.

Organotin(IV) Complexes: These complexes are known to be effective catalysts for (trans)esterification reactions, which are crucial in the production of polyesters and fatty acid alkyl esters (biodiesel). rsc.org The catalytic activity stems from the Lewis acidity of the Sn(IV) center, which activates the carbonyl group of the ester or carboxylic acid. rsc.org Some organotin(IV) compounds have also been screened for their efficacy in synthesizing 1,2-disubstituted benzimidazoles. rsc.org

Zinc(II) Complexes: Zinc-based catalysts are attractive due to their low cost and low toxicity. researchgate.netacs.org Dinuclear zinc(II) complexes supported by β-diketiminate ligands (structurally related to enaminones) have shown catalytic activity in the coupling reaction of aryl iodides with bis(pinacolato)diboron. researchgate.net Chiral Zn(II) complexes that mimic natural enzymes have been designed to catalyze stereoselective C-C bond forming reactions like aldol (B89426) reactions in aqueous solutions. mdpi.com

Other Metal Complexes: Cobalt(II) complexes with salicylaldimine ligands have been used to catalyze the synthesis of other β-enaminones from 1,3-dicarbonyl compounds and amines. rsc.org Nickel-based systems have been employed in the photocatalytic synthesis of enaminones. beilstein-archives.org Mixed ligand complexes containing enaminones have been noted for their potential to catalyze oxidation and reduction reactions. pjmhsonline.comchemmethod.com

The catalytic utility of these complexes underscores the importance of continued research into the coordination chemistry of this compound and its derivatives, promising new and efficient catalytic systems for organic synthesis.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

Due to the presence of conjugated C=C and C=O bonds and multiple reactive centers (two electrophilic and three nucleophilic), β-aminovinyl ketones like 3-amino-1-phenylbut-2-en-1-one are highly valued as polyfunctional building blocks for synthesizing a wide array of heterocyclic compounds. mathnet.ru Their utility is particularly notable in the construction of pyridine (B92270) derivatives.

Research has demonstrated that fluorinated analogues of this compound can undergo unusual transformations to yield complex pyridine structures. For instance, when 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one is heated in glacial acetic acid or in ethanol (B145695) with a manganese(II) acetate (B1210297) catalyst, it transforms into 2,6-diphenyl-4-trifluoromethylpyridine. mathnet.ruresearchgate.netresearchgate.net This reaction proceeds through a proposed condensation of the initial aminovinyl ketone with its regioisomer, which is formed in situ. mathnet.ru The versatility of enaminones, including this compound, is further highlighted by their use in metal-free syntheses of 2,4,6-trisubstituted pyridines. researchgate.net The general strategy involves transforming aryl methyl ketones into enaminones, which then serve as key intermediates for constructing the pyridine ring. researchgate.netresearchgate.net

Table 1: Examples of Heterocyclic Synthesis from this compound Derivatives

| Starting Material | Reaction Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| 3-Amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Reflux in glacial acetic acid for 5 hours | 2,6-Diphenyl-4-trifluoromethylpyridine | mathnet.ru |

| 3-Amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Reflux in ethanol with Mn(OAc)₂ for 1 hour | 2,6-Diphenyl-4-trifluoromethylpyridine | mathnet.ru |

| (Z)-3-amino-1-(substituted)but-2-en-1-ones | Addition to dimethyl acetylenedicarboxylate | Polysubstituted butadienes (precursors to pyridines) | researchgate.netresearchgate.net |

Precursor in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are a cornerstone of efficient and sustainable chemistry. epfl.ch Enaminones are excellent substrates for designing novel MCRs due to their inherent reactivity. longdom.org The rational design of MCRs requires a careful balance of the reactivity of the functional groups in the starting materials and the intermediates formed during the reaction cascade. epfl.ch

A notable example is the three-component reaction involving enaminones, benzaldehyde, and hydrazine-HCl in water, catalyzed by ammonium (B1175870) acetate. This method provides a straightforward and environmentally friendly route to synthesize 1-H-pyrazole derivatives. longdom.org In this process, this compound (or its N,N-dimethyl derivative) acts as the key carbonyl scaffold that undergoes condensation with the other components to build the pyrazole (B372694) ring system. longdom.org This approach showcases the power of MCRs to rapidly generate molecular complexity from simple, readily available precursors. longdom.orgresearchgate.net

Table 2: Multi-Component Reaction for Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Class | Reference |

|---|---|---|---|---|---|

| Enaminone (e.g., 3-(Dimethylamino)-1-phenylbut-2-en-1-one) | Benzaldehyde | Hydrazine-HCl | Ammonium acetate / Water | 1-H-Pyrazole Derivatives | longdom.org |

Potential in Polymerization and Functional Materials Development

The molecular structure of this compound suggests its potential as a monomer for the development of functional polymers and materials. The presence of a primary amino group and a polymerizable α,β-unsaturated system provides reactive sites for step-growth or chain-growth polymerization processes. While detailed studies focusing specifically on the polymerization of this compound are not extensively documented in the reviewed literature, chemical suppliers categorize it under materials science and polymer science building blocks. bldpharm.combldpharm.com

Furthermore, related research on synthesizing new enaminone ligands, such as those based on benzidine, highlights the objective of functionalization for creating materials with added advantages and prospective applications. derpharmachemica.com The ability of the enaminone scaffold to be modified, for instance by creating derivatives with Schiff bases, and then coordinated to metal centers to form organotin(IV) complexes, demonstrates a pathway toward functional materials with specific properties like antibacterial activity. These examples underscore the latent potential of the this compound framework in the field of materials science, even if direct polymerization applications remain an area for future exploration.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules, relies on non-covalent intermolecular forces to drive self-assembly. Research has shown that derivatives of this compound are excellent candidates for constructing ordered supramolecular architectures.

A key study focused on 3-amino-2-(4-dimethylaminophenyldiazenyl)-1-phenylbut-2-en-1-one, a derivative of the title compound. upce.czacs.org When crystallized from various aromatic solvents, this molecule self-assembles through hydrogen bonding to form a robust three-dimensional network. upce.czacs.orgmdpi.com This network features well-defined, cylindrical channels that can encapsulate guest molecules from the solvent in a specific manner. upce.czacs.orgdntb.gov.ua The host-guest relationship is stabilized by weak intermolecular interactions between the aromatic guests and the channel walls. acs.org This process is a clear demonstration of self-assembly leading to a functional supramolecular material with potential applications in separation or storage. upce.czorcid.org

Table 3: Supramolecular Host-Guest Architectures

| Host Molecule | Guest Solvent Molecules | Resulting Structure | Reference |

|---|---|---|---|

| 3-Amino-2-(4-dimethylaminophenyldiazenyl)-1-phenylbut-2-en-1-one | Benzene (B151609) | 3D H-bonding network with channels containing guest molecules | acs.org |

| 3-Amino-2-(4-dimethylaminophenyldiazenyl)-1-phenylbut-2-en-1-one | Toluene | 3D H-bonding network with channels containing guest molecules | acs.orgmdpi.com |

| 3-Amino-2-(4-dimethylaminophenyldiazenyl)-1-phenylbut-2-en-1-one | p-Xylene | 3D H-bonding network with channels containing guest molecules | acs.org |

| 3-Amino-2-(4-dimethylaminophenyldiazenyl)-1-phenylbut-2-en-1-one | Chlorobenzene | 3D H-bonding network with channels containing guest molecules | acs.org |

Emerging Research Directions and Future Challenges in 3 Amino 1 Phenylbut 2 En 1 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-Amino-1-phenylbut-2-en-1-one and its derivatives has traditionally involved the condensation of a β-dicarbonyl compound, such as benzoylacetone (B1666692), with an amine. researchgate.netacademie-sciences.fr However, contemporary research is focused on developing more environmentally benign and efficient synthetic protocols.

A significant thrust in this area is the adoption of "green chemistry" principles, which prioritize waste reduction, energy efficiency, and the use of non-toxic reagents and solvents. researchgate.net Researchers are increasingly exploring solvent-free reaction conditions and the use of recyclable, heterogeneous catalysts. researchgate.netsioc-journal.cn For instance, methods utilizing catalysts like silica (B1680970) sulfuric acid, polyphosphoric acid absorbed on silica gel (PPA-SiO2), and ZSM-5 zeolites have been reported to produce β-enaminones in high yields with short reaction times and simple work-up procedures. researchgate.netsioc-journal.cnmdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool, often in conjunction with solid-supported catalysts like citric acid/SiO2, to accelerate reaction rates and improve yields. researchgate.net Furthermore, innovative one-pot procedures, such as the palladium/DNA-catalyzed cascade reaction involving carbonylative Sonogashira coupling and oxidative dealkylation, are being developed to streamline the synthesis of β-enaminones from readily available starting materials. researchgate.net These advancements not only enhance the efficiency and sustainability of β-enaminone synthesis but also broaden the scope for creating diverse molecular architectures.

Table 1: Comparison of Catalysts in Sustainable Synthesis of β-Enaminones

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Silica Sulfuric Acid | Solvent-free, 80 °C | Green, highly efficient, heterogeneous, recyclable | researchgate.net |

| PPA-SiO2 | Solvent-free | Chemoselective, short reaction times, high yield, low cost | mdpi.com |

| ZSM-5 Zeolite | Room temperature | Green, simple, convenient, catalyst is easily recovered | sioc-journal.cn |

| Citric acid/SiO2 | Microwave irradiation | Shorter reaction times, moderate to good yields, solvent-free | researchgate.net |

| Pd/DNA | One-pot cascade | Efficient, catalyst can be recovered and reused | researchgate.net |

Exploration of Undiscovered Reactivity Pathways

The inherent reactivity of this compound, stemming from its multiple functional groups, provides a rich playground for discovering novel chemical transformations. researchgate.netacgpubs.org Current research is actively investigating new reaction pathways to construct complex molecular scaffolds.

One area of focus is the site-selective functionalization of the β-enaminone core. rsc.org Transition-metal-catalyzed C-H activation and annulation strategies are being employed to synthesize a variety of five- and six-membered heterocyclic compounds. rsc.org For example, FeCl3-mediated cascade reactions of this compound with propargylamines have been shown to produce highly substituted benzoate (B1203000) derivatives. wiley.com

Furthermore, unexpected transformations of β-enaminones under specific reaction conditions are leading to the discovery of novel heterocyclic systems. For instance, the trifluoromethylated analog, 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one, undergoes an unusual transformation upon heating in acetic acid to form 2,6-diphenyl-4-trifluoromethylpyridine. researchgate.net The exploration of such unconventional reactivity expands the synthetic utility of β-enaminones and opens doors to previously inaccessible molecular frameworks.

Researchers are also exploring the reactions of β-enaminones with various reagents to create new functionalized products. For example, the reaction with β-aminoethanethiol can be tuned to selectively produce either disulfide-functionalized enaminones or 1,4-thiazines, depending on the reaction conditions. nih.govacs.org These studies highlight the potential for discovering new applications of enaminones in the synthesis of diverse and useful organic products. nih.gov

Advanced Computational Studies for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. bohrium.com Advanced computational methods are being used to gain deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Density Functional Theory (DFT) calculations are frequently employed to optimize molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and calculate various electronic parameters. researchgate.netbohrium.com These calculations help to elucidate the intramolecular charge transfer (ICT) characteristics that are often responsible for the unique optical properties of push-pull chromophores derived from β-enaminones. researchgate.netbohrium.com

Computational studies also play a crucial role in understanding reaction mechanisms. By modeling potential reaction pathways and transition states, researchers can gain a better understanding of how reactions proceed and why certain products are formed. whiterose.ac.uk For example, DFT calculations have been used to examine the mechanism of the base-catalyzed stereospecific isomerization of allylic compounds, providing valuable insights into the chirality transfer process. whiterose.ac.uk

Furthermore, computational techniques are being used to predict the properties of yet-to-be-synthesized molecules. This predictive power allows for the rational design of novel derivatives with specific desired characteristics, accelerating the discovery of new materials and functional compounds.

Table 2: Applications of Computational Studies in β-Enaminone Chemistry

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| DFT Geometry Optimization | Structural analysis | Provides optimized molecular geometries and bond parameters. | bohrium.com |

| TD-DFT Analysis | Optical properties | Elucidates intramolecular charge transfer and predicts UV/Vis spectra. | researchgate.netbohrium.com |

| Frontier Orbital Analysis | Reactivity prediction | Identifies nucleophilic and electrophilic sites within the molecule. | bohrium.com |

| Electrostatic Potential Maps | Reactivity and intermolecular interactions | Visualizes charge distribution and potential sites for interaction. | bohrium.com |

| Reaction Mechanism Studies | Understanding reaction pathways | Models transition states and intermediates to elucidate reaction mechanisms. | whiterose.ac.uk |

Design of Highly Functionalized Derivatives for Specific Chemical Applications

The versatile scaffold of this compound allows for the design and synthesis of highly functionalized derivatives with tailored properties for specific applications. lookchem.com By introducing various substituents onto the core structure, researchers can fine-tune the electronic, optical, and chemical properties of the resulting molecules.

A significant area of application is in the development of novel chromophores. The push-pull nature of the β-enaminone system, with its electron-donating amino group and electron-withdrawing carbonyl group, makes it an excellent building block for creating molecules with strong intramolecular charge transfer (ICT) characteristics. researchgate.netbohrium.com These chromophores can exhibit interesting optical properties, making them potentially useful in materials science and as fluorescent probes.

The ability to introduce a wide range of functional groups also makes β-enaminones valuable intermediates in the synthesis of complex heterocyclic compounds. acgpubs.org For example, they are used as precursors for the synthesis of pyrazoles, N-aminopyridines, and pyrazolo[3,4-b]pyridines through multicomponent reactions. preprints.orglongdom.org These heterocyclic systems are often found in biologically active molecules, highlighting the importance of β-enaminones in medicinal chemistry. rsc.orgresearchgate.net

Furthermore, the introduction of specific functional groups can lead to derivatives with unique reactivity. For instance, disulfide-functionalized enaminones can serve as valuable building blocks for the synthesis of other sulfur-containing organic products. nih.gov The ability to design and synthesize such highly functionalized derivatives underscores the broad potential of this compound in various fields of chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-phenylbut-2-en-1-one, and how can reaction yields be improved?

- Methodological Answer : The synthesis of structurally similar enaminones (e.g., compound 9 in ) involves multi-step protocols, including base-catalyzed hydrolysis (LiOH/MeOH/H₂O), acid-mediated deprotection (TFA/CH₂Cl₂), and oxidative elimination (H₂O₂/NaHCO₃). Key strategies to optimize yields include:

- Temperature control : Reactions performed at 0°C reduce side reactions .

- Purification : Use of cation-exchange chromatography (Dowex 50W-X8) and reverse-phase C-18 columns ensures high-purity products .

- Characterization : Confirm structural integrity via multinuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (NMR/HRMS) |

|---|---|---|---|

| Hydrolysis | LiOH, MeOH/H₂O, 20h RT | 92 | >95% |

| Deprotection | TFA, CH₂Cl₂, 4h | 98 | >98% |

| Oxidation | H₂O₂, NaHCO₃, 6h | 96 | >97% |

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is standard. Use SHELXTL (Bruker AXS) or open-source SHELXL for refinement . For visualization, ORTEP-3 (Windows GUI) enables anisotropic displacement ellipsoid modeling . Key steps:

- Data collection : High-resolution detectors to minimize noise.

- Refinement : Apply SHELXL’s restraints for disordered moieties .

- Validation : Check R-factors (R₁ < 0.05 for high-quality data) and CCDC deposition .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved for this compound derivatives?

- Methodological Answer : Discrepancies often arise from thermal motion or solvent effects. Mitigation strategies include:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for twin-law correction .

- Computational validation : Compare experimental bond lengths with DFT-optimized structures (e.g., Gaussian09) .

- High-pressure data : Collect data at low temperature (100 K) to reduce thermal displacement .

Q. What mechanistic insights govern the thermodynamic stability of this compound under varying conditions?

- Methodological Answer : Stability is influenced by conjugation and intermolecular H-bonding. Experimental approaches:

- Sublimation enthalpy : Measure via thermogravimetric analysis (TGA); compare with compendium data (e.g., ΔsubH = ~415 kJ/mol for related enaminones) .

- Solubility studies : Use Hansen solubility parameters to predict stability in polar aprotic solvents .

- Kinetic trapping : Monitor tautomerization via in situ IR spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogs?

- Methodological Answer : Variability often stems from:

- Impurity profiles : Use LC-MS to identify byproducts (e.g., oxidation intermediates) .

- Scale effects : Pilot small-scale reactions (≤5 mmol) before scaling up .

- Catalyst batch : Document supplier/lot numbers for reagents like TFA .

Software and Computational Tools

Q. Which computational pipelines are robust for phasing macromolecular complexes involving this compound derivatives?

- Methodological Answer : For experimental phasing:

- SHELXC/D/E : Fast, automated pipelines for high-throughput datasets .

- WinGX integration : Combines SHELX refinement with ORTEP visualization for error checking .

Ethical and Reporting Standards

Q. What are the best practices for reporting crystal structures of this compound in compliance with IUCr guidelines?

- Methodological Answer : Follow ACTA Crystallographica E standards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.